3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde 3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833786
InChI: InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3
SMILES:
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol

3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17833786

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde -

Specification

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
IUPAC Name 3-fluoro-4-(4-methylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3
Standard InChI Key GCORKXXPPREKOJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)F

Introduction

3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde is a fluorinated aromatic aldehyde derivative containing a pyrazole ring. This compound is significant in the field of organic chemistry due to its structural features, which make it a potential candidate for various synthetic and pharmacological applications. The presence of a fluorine atom and a pyrazole moiety contributes to its chemical reactivity and biological activity.

Structural Representation

The structure of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde can be represented as follows:

FeatureDetails
2D StructureA benzene ring with fluorine, aldehyde, and pyrazole substituents.
SMILES NotationCC1=NN(C=C1)C2=CC(=CC(=C2)C=O)F
InChIKeyMWUWZNKKMJGAGD-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of compounds similar to 3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves:

  • Formation of the Pyrazole Ring: A reaction between hydrazines and β-diketones under acidic or basic conditions.

  • Substitution on the Benzene Ring: Introduction of fluorine via electrophilic aromatic substitution or other fluorination techniques.

  • Aldehyde Functionalization: Vilsmeier-Haack reaction is commonly used to introduce the aldehyde group onto an aromatic ring.

Applications and Biological Significance

The compound's structure suggests potential applications in:

  • Pharmaceuticals: Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities .

  • Material Science: Fluorinated aromatic compounds are often used in designing advanced materials due to their thermal stability and electronic properties.

  • Synthetic Intermediates: The aldehyde group makes this compound versatile for further chemical transformations.

Analytical Data

The characterization of this compound can be achieved using standard spectroscopic techniques:

  • Infrared (IR): Detection of characteristic aldehyde (C=OC=O) stretching vibrations around 1700 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^{1}H-NMR: Signals corresponding to aromatic protons, aldehyde proton, and methyl group.

    • 13C^{13}C-NMR: Peaks for aromatic carbons, carbonyl carbon, and methyl carbon.

  • Mass Spectrometry (MS): Molecular ion peak at m/z=204m/z = 204, confirming the molecular weight.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights its unique features:

CompoundMolecular Weight (g/mol)Key Functional Groups
3-Fluoro-5-(3-methylpyrazol-1-yl)benzaldehyde204.20Fluorine, aldehyde, pyrazole
2-Fluoro-6-(4-methylpyrazol-1-yl)benzaldehyde204.20Fluorine, aldehyde, pyrazole

Research Findings

Studies on related pyrazole derivatives indicate:

  • High radical scavenging activity in antioxidant assays .

  • Moderate cytotoxicity against cancer cell lines such as RKO carcinoma cells .

  • Potential as anti-inflammatory agents due to their heterocyclic framework .

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